BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Physical
Properties of 1,14-Dibromotetradecane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B025923

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dibromotetradecane is a linear, bifunctional organobromine compound belonging to the
class of a,w-dihaloalkanes. Its structure, featuring a fourteen-carbon aliphatic chain capped at
both ends by bromine atoms, makes it a valuable and versatile building block in synthetic
organic chemistry. For researchers in materials science and drug development, it serves as a
long, flexible linker to synthesize polymers, supramolecular structures, and complex drug
delivery systems. A thorough understanding of its physical and spectral properties is paramount
for its effective use, ensuring purity, predicting behavior in reaction media, and confirming the
identity of synthesized derivatives. This guide provides a comprehensive overview of the core
physical and spectroscopic properties of 1,14-Dibromotetradecane, grounded in established
chemical principles and supported by reliable data sources.

Part 1: Chemical Identity and Core Physicochemical
Properties

Precise identification and knowledge of the fundamental physical characteristics of a chemical
reagent are the bedrock of reproducible and successful research. 1,14-Dibromotetradecane is
a waxy or fused solid at room temperature, a characteristic of long-chain alkanes, with its
relatively high melting point influenced by the strong intermolecular van der Waals forces and
dipole-dipole interactions arising from the terminal bromine atoms.
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Chemical Identifiers

A consistent and accurate identification of 1,14-Dibromotetradecane is crucial for sourcing
and regulatory compliance. The key identifiers are summarized below.

Identifier Value Source(s)
IUPAC Name 1,14-dibromotetradecane [1]

CAS Number 37688-96-3 [1]
Molecular Formula C14H28Br2 [1][2]
Molecular Weight 356.18 g/mol [1]
InChikey SDENLXLNLFKRAR- 2]

UHFFFAOYSA-N

Canonical SMILES C(CCCCCCCBr)CCCCCCBr  [1][2]

Physicochemical Data

The physical properties of 1,14-Dibromotetradecane dictate its handling, reaction conditions,
and purification methods. The following table summarizes its key physicochemical data.
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Significance &
Property Value .
Experimental Context

The melting point is a critical
indicator of purity. A sharp
melting range suggests a high-
purity sample. This property is
Melting Point 504 °C typically determined using a
melting point apparatus or by
Differential Scanning
Calorimetry (DSC), which
provides a more precise

thermal profile.

The high boiling point reflects
the compound's large
molecular mass and polarity.
Boiling Point 366.3 °C at 760 mmHg Due to this high temperature,
distillation is often performed
under reduced pressure to

prevent decomposition.

Being denser than water, 1,14-
Dibromotetradecane will form
the lower layer in an

Density 1.245 g/cm3 immiscible aqueous-organic
mixture, a key consideration
for extraction and work-up

procedures.

The flash point is the lowest
temperature at which vapors
will ignite in the presence of an

Flash Point 204.8 °C ignition source. This high value
indicates a relatively low fire
hazard under standard

laboratory conditions.

Refractive Index 1.487 The refractive index is a

measure of how light
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propagates through the
substance and is a useful
physical constant for identity
confirmation of a liquid sample
(measured above its melting
point). It is determined using a

refractometer.

Its long hydrophobic alkyl
chain makes it virtually
insoluble in water.[3][4] It
) ) readily dissolves in nhon-polar
- Insoluble in water; Soluble in )
Solubility ] and moderately polar organic
organic solvents.
solvents such as ethers,
chloroform, and benzene, a
consequence of the "like

dissolves like" principle.[3][4]

Part 2: Spectroscopic Profile for Structural
Elucidation

Spectroscopic analysis is indispensable for verifying the chemical structure and purity of 1,14-
Dibromotetradecane. While publicly accessible spectra for this specific compound are limited,
its symmetrical structure allows for a clear prediction of its spectral features.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The H NMR spectrum of 1,14-Dibromotetradecane is expected to be relatively simple due to
the molecule's symmetry. The chemical environment of the protons dictates their resonance
frequency (chemical shift).

» Expected Signals:

o Triplet (d = 3.4 ppm): This signal corresponds to the four protons on the carbons directly
bonded to the bromine atoms (Br-CHz-). The electronegative bromine atom deshields
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these protons, shifting their signal downfield. The signal is split into a triplet by the two
adjacent protons on the neighboring methylene group (n+1 rule, 2+1=3).

o Multiplet (6 = 1.85 ppm): This signal arises from the four protons on the carbons beta to
the bromine atoms (-CH2-CH2-CH2zBr). These protons will appear as a multiplet due to
coupling with the protons on both adjacent methylene groups.

o Broad Singlet/Multiplet (6 = 1.2-1.4 ppm): This large, overlapping signal represents the
remaining 20 protons of the central methylene groups (-CHz-(CHz)10-CH2-). Due to very
similar chemical environments, their signals merge into a broad peak.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

The 13C NMR spectrum provides a direct map of the carbon skeleton. Due to the molecule's
symmetry, only seven distinct carbon signals are expected.

o Expected Signals:

o O = 34 ppm: The carbon atom directly attached to the bromine ( CH2-Br). This carbon is
shifted downfield due to the electronegativity of the bromine.

o & = 33 ppm: The carbon atom beta to the bromine (-CH2-CH2Br).

o o = 28-30 ppm: A series of signals for the remaining five unique carbon atoms in the
central part of the alkyl chain. The chemical shifts of these carbons are very similar, typical
for the internal methylene groups of a long alkyl chain.

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum reveals the vibrational modes of the molecule's functional groups. For 1,14-
Dibromotetradecane, the spectrum is dominated by the vibrations of the alkyl chain and the
carbon-bromine bonds.

» Key Vibrational Bands:

o 2920-2850 cm~1 (Strong): These intense peaks are characteristic of the symmetric and
asymmetric C-H stretching vibrations of the methylene (CHz) groups in the long alkyl
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chain.

o 1465 cm~! (Medium): This absorption corresponds to the scissoring (bending) vibration of

the CHz groups.

o ~1250 cm~1! (Variable): A CHz wagging vibration can often be observed in this region for

long alkyl chains.[5]
o ~720 cm~1 (Medium): This peak is due to the rocking motion of the long methylene chain.

o 690-515 cm~* (Medium-Strong): The C-Br stretching vibration falls within this range.[5]
The presence of a band in this region is a strong indicator of the carbon-bromine bond.

Part 3: Experimental Workflow and Methodologies

The determination of the physical and spectroscopic properties of a compound like 1,14-
Dibromotetradecane follows a logical and systematic workflow to ensure data accuracy and
compound integrity.

General Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical and spectroscopic
characterization of a synthesized or procured chemical sample.
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Figure 1. General Workflow for Chemical Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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